1-(1-isopropyl-1H-imidazol-2-yl)ethanol
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Overview
Description
1-(1-Isopropyl-1H-imidazol-2-yl)ethanol is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This specific compound features an isopropyl group attached to the nitrogen at position 1 and an ethanol group at position 2 of the imidazole ring. Imidazoles are known for their broad range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-(1-isopropyl-1H-imidazol-2-yl)ethanol can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the desired imidazole derivative . Industrial production methods often involve multi-step processes that ensure high yields and purity of the final product.
Chemical Reactions Analysis
1-(1-Isopropyl-1H-imidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-Isopropyl-1H-imidazol-2-yl)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: It serves as a ligand in coordination chemistry and is used in the study of enzyme mechanisms.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the production of agrochemicals, dyes, and functional materials.
Mechanism of Action
The mechanism of action of 1-(1-isopropyl-1H-imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, imidazole derivatives often act by inhibiting enzymes or interfering with cellular processes. For example, they can inhibit cytochrome P450 enzymes, leading to altered metabolism of drugs and other compounds . The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
1-(1-Isopropyl-1H-imidazol-2-yl)ethanol can be compared with other similar compounds, such as:
1-(1H-Imidazol-1-yl)ethanol: Lacks the isopropyl group, leading to different chemical and biological properties.
2-(1H-Imidazol-1-yl)ethanol: Has the ethanol group at a different position on the imidazole ring, affecting its reactivity and applications.
1-(4-(1H-Imidazol-1-yl)phenyl)ethanone: Contains a phenyl group, which significantly alters its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(1-propan-2-ylimidazol-2-yl)ethanol |
InChI |
InChI=1S/C8H14N2O/c1-6(2)10-5-4-9-8(10)7(3)11/h4-7,11H,1-3H3 |
InChI Key |
BEIWJNZSMYPYGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN=C1C(C)O |
Origin of Product |
United States |
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